![molecular formula C14H11Cl2N3O2S2 B2827581 2-((5-(3,6-二氯苯并[b]噻吩-2-基)-4-乙基-4H-1,2,4-三唑-3-基)硫)乙酸 CAS No. 612525-18-5](/img/structure/B2827581.png)

2-((5-(3,6-二氯苯并[b]噻吩-2-基)-4-乙基-4H-1,2,4-三唑-3-基)硫)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

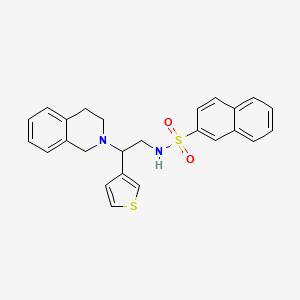

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and have been reported to be effective drugs .

Synthesis Analysis

Thiophene synthesis involves various methods, including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its molecular mass is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis

The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . It has a melting point of -38 °C .科学研究应用

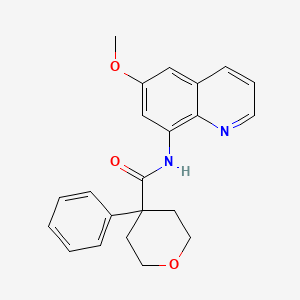

- Mcl-1 Inhibition : 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has been investigated as an inhibitor of myeloid cell leukemia 1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic protein often overexpressed in cancer cells. Inhibiting Mcl-1 could enhance apoptosis and potentially lead to novel anticancer therapies .

- Building Block : Researchers have used this compound as a building block in the synthesis of Mcl-1 inhibitors. By modifying its structure, scientists aim to create more potent and selective compounds that target Mcl-1, a promising avenue for cancer treatment .

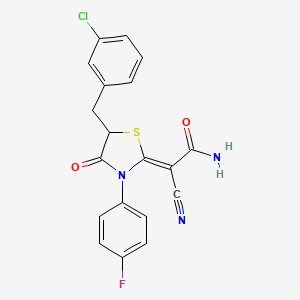

- TLR3/dsRNA Complex Modulation : Toll-like receptor 3 (TLR3) recognizes double-stranded RNA (dsRNA), a common viral component. 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives may be explored for their potential to modulate TLR3/dsRNA interactions, impacting antiviral responses .

- Functional Materials : The unique sulfur-containing triazole motif in this compound could make it interesting for designing functional materials. Researchers might explore its use in organic electronics, sensors, or other applications .

- Protein-Protein Interaction Studies : Investigating the binding interactions between 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives and specific proteins (such as Mcl-1) can provide insights into drug design and molecular recognition .

- Metabolism and Toxicity : Understanding the metabolism and potential toxicity of this compound is crucial for drug development. Researchers may explore its metabolic pathways and evaluate safety profiles .

Anticancer Research

Drug Development

Immunology and Antiviral Research

Materials Science

Chemical Biology

Pharmacology

作用机制

Target of Action

The primary target of this compound is the myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is a member of the Bcl-2 family of proteins that regulate cell death (apoptosis). It plays a crucial role in promoting cell survival and is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy .

Mode of Action

The compound acts as an inhibitor of Mcl-1 , binding to it with a Ki value of 59 μM . This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting apoptosis and inhibiting the survival of cancer cells .

Biochemical Pathways

The compound’s action affects the apoptotic pathway . By inhibiting Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic proteins. This disruption can trigger the release of cytochrome c from mitochondria, initiating the caspase cascade that leads to apoptosis .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cells expressing Mcl-1. This can lead to the death of cancer cells and potentially shrink tumors .

未来方向

属性

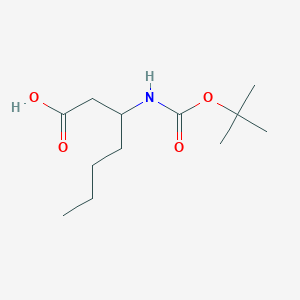

IUPAC Name |

2-[[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O2S2/c1-2-19-13(17-18-14(19)22-6-10(20)21)12-11(16)8-4-3-7(15)5-9(8)23-12/h3-5H,2,6H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYKMVUXBFHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)

![benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)

![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)

![(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2827515.png)

![2-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2827519.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2827521.png)